molecular formula C26H28N6O2 B1200227 3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one

3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one

Cat. No. B1200227
M. Wt: 456.5 g/mol
InChI Key: HCQQZEQULYWCSL-UHFFFAOYSA-N
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Description

3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one is a member of quinolines.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • Compounds similar to the query chemical have been synthesized for various applications. For instance, the synthesis and evaluation of 4-hydroxy quinolinone derivatives as antioxidants in lubricating grease demonstrate the potential utility of related compounds in industrial applications (Hussein, Ismail, & El-Adly, 2016).

Chemical Reactions and Derivatives

  • Research into the reactions and derivatives of similar chemical structures provides insights into the versatility of these compounds. For example, the thermal reaction of thiazoloquinolines to form 4-amino-1H-quinolin-2-ones demonstrates the chemical reactivity of such compounds and potential for creating diverse derivatives (Mrkvička, Klásek, Kimmel, Pevec, & Košmrlj, 2008).

Synthesis of Novel Derivatives

  • The synthesis of novel functionalized dihydroimidazo[2,1-a]isoquinolines and related compounds highlights the exploration into new derivatives and their potential applications (Arab-Salmanabadi, Dorvar, & Notash, 2015).

Research in Medicinal Chemistry

  • The synthesis and vasorelaxing evaluation of alpha-methylidene-gamma-butyrolactone bearing quinolin-2(1H)-one derivatives, including 3,4-dihydro derivatives, indicates the exploration of these compounds for potential therapeutic applications, particularly in cardiovascular health (Wang, Zhao, & Kuo, 2001).

Structural and Conformational Studies

  • Research on the conformational characterization of synthesized N-acylhydrazones, including 6-methyl-1H-pyrazolo[3,4-b]quinoline derivatives, aids in understanding the structural aspects of these compounds, which is crucial for their application in various fields (Munir, Javid, Zia-ur-Rehman, Zaheer, Huma, Roohi, & Athar, 2021).

properties

Product Name

3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one

Molecular Formula

C26H28N6O2

Molecular Weight

456.5 g/mol

IUPAC Name

3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl]-6-methyl-1H-quinolin-2-one

InChI

InChI=1S/C26H28N6O2/c1-17-8-9-23-20(13-17)14-22(26(33)27-23)24(31-11-10-18-5-2-3-6-19(18)15-31)25-28-29-30-32(25)16-21-7-4-12-34-21/h2-3,5-6,8-9,13-14,21,24H,4,7,10-12,15-16H2,1H3,(H,27,33)

InChI Key

HCQQZEQULYWCSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)C(C3=NN=NN3CC4CCCO4)N5CCC6=CC=CC=C6C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one
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3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one
Reactant of Route 3
3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one
Reactant of Route 4
3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one
Reactant of Route 5
3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one
Reactant of Route 6
Reactant of Route 6
3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one

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